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molecular formula C21H18ClFN2O3 B1237585 N-[(4-chlorophenyl)methyl]-8-fluoro-6-[(Z)-3-hydroxyprop-1-enyl]-1-methyl-4-oxo-quinoline-3-carboxamide

N-[(4-chlorophenyl)methyl]-8-fluoro-6-[(Z)-3-hydroxyprop-1-enyl]-1-methyl-4-oxo-quinoline-3-carboxamide

Cat. No. B1237585
M. Wt: 400.8 g/mol
InChI Key: YRJSPSHBIUBSBT-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1cc(C(=O)NCc2ccc(Cl)cc2)c(=O)c2cc(C#CCO)cc(F)c21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1cc(C(=O)NCc2ccc(Cl)cc2)c(=O)c2cc(C=CCO)cc(F)c21

Identifiers

REACTION_SMILES
[CH3:29][OH:30].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][NH:7][C:8](=[O:9])[c:10]2[cH:11][n:12]([CH3:26])[c:13]3[c:14]([F:25])[cH:15][c:16]([C:21]#[C:22][CH2:23][OH:24])[cH:17][c:18]3[c:19]2=[O:20])[cH:27][cH:28]1.[Cl:31][CH2:32][Cl:33]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][NH:7][C:8](=[O:9])[c:10]2[cH:11][n:12]([CH3:26])[c:13]3[c:14]([F:25])[cH:15][c:16]([CH:21]=[CH:22][CH2:23][OH:24])[cH:17][c:18]3[c:19]2=[O:20])[cH:27][cH:28]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Cn1cc(C(=O)NCc2ccc(Cl)cc2)c(=O)c2cc(C#CCO)cc(F)c21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cn1cc(C(=O)NCc2ccc(Cl)cc2)c(=O)c2cc(C#CCO)cc(F)c21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl

Outcomes

Product
Name
Cn1cc(C(=O)NCc2ccc(Cl)cc2)c(=O)c2cc(C=CCO)cc(F)c21
Type
product
Smiles
Cn1cc(C(=O)NCc2ccc(Cl)cc2)c(=O)c2cc(C=CCO)cc(F)c21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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